A 61603 Hydrobromid

Übersicht

Beschreibung

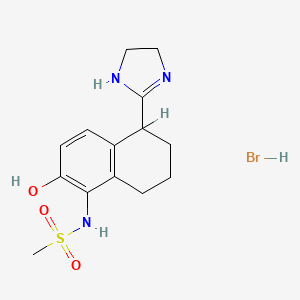

(S)-N-(5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid ist ein potenter und selektiver Agonist des Alpha-1A-Adrenozeptors. Diese Verbindung ist bekannt für ihre hohe Affinität und Selektivität gegenüber dem Alpha-1A-Adrenozeptor-Subtyp, was sie zu einem wertvollen Werkzeug in der pharmakologischen Forschung macht. Der chemische Name von (S)-N-(5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid lautet (S)-N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-N-(5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Imidazolrings und die anschließende Anbindung der Naphthalineinheit. Das Endprodukt wird als Hydrobromidsalz erhalten, um seine Löslichkeit und Stabilität zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von (S)-N-(5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise in Batchprozessen hergestellt, wobei die Reaktionsparameter sorgfältig gesteuert werden, um Konsistenz und Qualität zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

(S)-N-(5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid durchläuft hauptsächlich Reaktionen, die typisch für seine funktionellen Gruppen sind, darunter:

Oxidation: Die Hydroxylgruppe kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Der Imidazolring kann reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Die Sulfonamidgruppe kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können eingesetzt werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid oder Kaliumcarbonat durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zur Bildung eines Ketons oder Aldehyds führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Sulfonamidgruppe anbringen können .

Wissenschaftliche Forschungsanwendungen

(S)-N-(5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in Studien verwendet, die Alpha-1A-Adrenozeptor-Agonisten betreffen.

Biologie: Wird in Zellstudien eingesetzt, um die Rolle von Alpha-1A-Adrenozeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen untersucht, die das sympathische Nervensystem betreffen, wie z. B. Bluthochdruck.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf Alpha-1A-Adrenozeptoren abzielen

Wirkmechanismus

(S)-N-(5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid übt seine Wirkung aus, indem es selektiv an Alpha-1A-Adrenozeptoren bindet und diese aktiviert. Diese Aktivierung führt zu einer Kaskade intrazellulärer Ereignisse, darunter die Stimulation der Phosphoinositid-Hydrolyse und die anschließende Erhöhung des intrazellulären Kalziumspiegels. Diese molekularen Ereignisse führen zu verschiedenen physiologischen Reaktionen, wie z. B. Vasokonstriktion und erhöhtem Blutdruck .

Wirkmechanismus

Target of Action

A 61603 Hydrobromide is a potent α-adrenoceptor agonist . It is at least 35-fold more potent at α1A receptors than at α1B or α1D sites . The α1A-adrenoceptor is a part of the α1-adrenoceptor family, which plays a key role in the modulation of the sympathetic nervous system activity .

Mode of Action

A 61603 Hydrobromide interacts with its target, the α1A-adrenoceptor, and induces dose-response increases in spontaneous Ca2+ transients . This interaction is more potent than the activation by other adrenergic receptor agonists .

Biochemical Pathways

The activation of the α1A-adrenoceptor by A 61603 Hydrobromide leads to an increase in the frequency of spontaneous Ca2+ transients in rat ventricular myocytes . This suggests that the compound affects the calcium signaling pathway in these cells.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed in the body and could have good bioavailability.

Result of Action

The result of A 61603 Hydrobromide’s action is an increase in the frequency of spontaneous Ca2+ transients in rat ventricular myocytes . This could potentially lead to changes in heart muscle contraction and overall heart function.

Biochemische Analyse

Biochemical Properties

A 61603 Hydrobromide plays a significant role in biochemical reactions by acting as an agonist for the alpha-1A adrenergic receptor. This compound is at least 35-fold more potent at alpha-1A receptors compared to alpha-1B or alpha-1D receptors . It induces dose-dependent increases in spontaneous calcium transients in rat ventricular myocytes in vitro, with an effective concentration (EC50) of 6.9 nanomolar . A 61603 Hydrobromide interacts with various enzymes and proteins, including those involved in calcium signaling pathways. The nature of these interactions involves the activation of the alpha-1A adrenergic receptor, leading to downstream signaling events that modulate cellular functions.

Cellular Effects

A 61603 Hydrobromide has profound effects on various types of cells and cellular processes. In cardiomyocytes, it stimulates calcium signaling, which is crucial for muscle contraction and overall cardiac function . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in fibroblast cells transfected with alpha-1A receptors, A 61603 Hydrobromide significantly stimulates phosphoinositide hydrolysis, a key process in cell signaling . Additionally, it has been shown to reduce cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo .

Molecular Mechanism

The molecular mechanism of A 61603 Hydrobromide involves its binding to the alpha-1A adrenergic receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. This includes the stimulation of phosphoinositide hydrolysis and the subsequent release of intracellular calcium . The activation of these pathways results in various cellular responses, including changes in gene expression and enzyme activity. A 61603 Hydrobromide is less potent in cells transfected with alpha-1B or alpha-1D receptors, highlighting its selectivity for the alpha-1A subtype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of A 61603 Hydrobromide have been observed to change over time. The compound is stable when stored at +4°C and desiccated . Over time, it induces dose-dependent increases in calcium transients in rat ventricular myocytes, with sustained effects observed in vitro . Long-term studies have shown that A 61603 Hydrobromide can maintain its activity and induce consistent cellular responses, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of A 61603 Hydrobromide vary with different dosages in animal models. In mice, a low, subpressor dose of A 61603 Hydrobromide has been shown to induce significant changes in the cardiac metabolome, particularly in the biosynthesis of polyunsaturated fatty acids and endocannabinoids . At higher doses, the compound induces a pressor response in conscious rats, with effects observed at doses 50- to 100-fold lower than those required for phenylephrine . These findings highlight the compound’s potency and its potential for inducing both therapeutic and adverse effects at varying dosages.

Metabolic Pathways

A 61603 Hydrobromide is involved in several metabolic pathways, particularly those related to adrenergic signaling. It interacts with enzymes involved in phosphoinositide hydrolysis, leading to the production of inositol trisphosphate and diacylglycerol . These metabolites play crucial roles in calcium signaling and other cellular processes. The compound’s effects on metabolic flux and metabolite levels have been observed in various cell types, including cardiomyocytes and fibroblasts .

Transport and Distribution

Within cells and tissues, A 61603 Hydrobromide is transported and distributed through interactions with specific transporters and binding proteins. Its high selectivity for the alpha-1A adrenergic receptor ensures targeted activation of this receptor subtype, leading to localized cellular responses . The compound’s distribution within tissues is influenced by its binding affinity and the presence of specific transporters that facilitate its uptake and localization.

Subcellular Localization

The subcellular localization of A 61603 Hydrobromide is primarily associated with its target receptor, the alpha-1A adrenergic receptor. This receptor is predominantly localized in the plasma membrane, where it mediates the compound’s effects on cellular signaling . The activation of the receptor by A 61603 Hydrobromide leads to the recruitment of downstream signaling molecules and the initiation of cellular responses. The compound’s activity and function are closely tied to its localization within specific cellular compartments, ensuring precise modulation of cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A 61603 hydrobromide involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the imidazole ring and the subsequent attachment of the naphthalene moiety. The final product is obtained as a hydrobromide salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of A 61603 hydrobromide follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch processes, with careful control of reaction parameters to ensure consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

A 61603 hydrobromide primarily undergoes reactions typical of its functional groups, including:

Oxidation: The hydroxyl group can be oxidized under specific conditions.

Reduction: The imidazole ring can be reduced, although this is less common.

Substitution: The sulfonamide group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylephrin: Ein weiterer Alpha-Adrenozeptor-Agonist, aber weniger selektiv für den Alpha-1A-Subtyp.

Methoxamin: Ein nicht-selektiver Alpha-Adrenozeptor-Agonist mit breiterer Aktivität über verschiedene Alpha-Adrenozeptor-Subtypen hinweg.

Oxymetazolin: Ein selektiver Alpha-1A-Adrenozeptor-Agonist, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften

Einzigartigkeit

(S)-N-(5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methansulfonamid-Hydrobromid ist aufgrund seiner hohen Selektivität und Potenz für den Alpha-1A-Adrenozeptor-Subtyp einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifischen Rollen von Alpha-1A-Adrenozeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .

Eigenschaften

IUPAC Name |

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFLWCZMTGTUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107756-30-9 | |

| Record name | A 61603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.